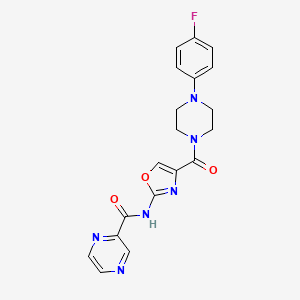
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN6O3 and its molecular weight is 396.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H17FN6O3, with a molecular weight of 396.4 g/mol. The compound features a piperazine ring, oxazole, and pyrazine moieties, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇FN₆O₃ |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1396852-20-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent coupling with piperazine derivatives. The synthetic routes often leverage established methodologies for constructing complex heterocycles, which are critical for achieving the desired biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially blocking substrate access at the active site.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.
- Anticancer Activity : Research indicates that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
Several studies have evaluated the biological activity of related compounds featuring the piperazine structure:
-
Antimicrobial Activity : A study reported that derivatives of piperazine showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 50 µg/mL .
Compound MIC (µg/mL) Target Organism Compound A 10 S. aureus Compound B 25 E. coli N-(fluorophenyl) 15 Pseudomonas aeruginosa - Anticancer Studies : In vitro assays demonstrated that related piperazine derivatives inhibited the growth of various cancer cell lines with IC50 values below 20 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .
Pharmacological Evaluation
Pharmacological evaluations have shown that compounds related to this compound exhibit:
- Low Cytotoxicity : Compounds were tested on non-cancerous cell lines showing low cytotoxic effects at therapeutic concentrations.
- Selectivity : Some derivatives displayed selective inhibition against specific targets, making them potential candidates for drug development.
科学的研究の応用
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide has been studied for various biological activities:
1. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, potentially blocking substrate access at the active site.
2. Antimicrobial Properties
Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains. For instance, derivatives have shown effective minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli.
3. Anticancer Activity
Research indicates that compounds with similar structures may inhibit tumor growth and induce apoptosis in cancer cells. In vitro assays demonstrated that related piperazine derivatives inhibited the growth of various cancer cell lines with IC50 values below 20 µM.
Case Studies
Several studies highlight the biological activity of related compounds featuring the piperazine structure:
Antimicrobial Activity
A study reported that derivatives of piperazine displayed promising results against bacterial strains:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| N-(fluorophenyl) | 15 | Pseudomonas aeruginosa |
Anticancer Studies
In vitro assays have shown that related piperazine derivatives inhibited the growth of various cancer cell lines, with mechanisms attributed to apoptosis induction through caspase activation.
Pharmacological Evaluation
Pharmacological evaluations have indicated that compounds related to this compound exhibit:
Low Cytotoxicity
Testing on non-cancerous cell lines revealed low cytotoxic effects at therapeutic concentrations.
Selectivity
Some derivatives displayed selective inhibition against specific targets, making them potential candidates for drug development.
特性
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O3/c20-13-1-3-14(4-2-13)25-7-9-26(10-8-25)18(28)16-12-29-19(23-16)24-17(27)15-11-21-5-6-22-15/h1-6,11-12H,7-10H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCJCRMVVTLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














